molecular formula C8H8N2O4 B1594897 Methyl 2-amino-4-nitrobenzoate CAS No. 3558-19-8

Methyl 2-amino-4-nitrobenzoate

Cat. No. B1594897
CAS RN: 3558-19-8
M. Wt: 196.16 g/mol
InChI Key: VGURYVWLCVIMTF-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-nitrobenzoate” is an organic compound with the molecular formula C8H8N2O4 . It has a molecular weight of 196.16 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-4-nitrobenzoate” is 1S/C8H8N2O4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,9H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-nitrobenzoate” is a powder that has a melting point range of 156-158°C .

Scientific Research Applications

  • Synthesis and Characterization :

    • It is used as a starting material or intermediate in the synthesis of various compounds. For instance, Kam et al. (2020) described its use in an introductory organic chemistry course for the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification (Kam, Levonis, & Schweiker, 2020).
    • Portilla et al. (2007) studied the hydrogen-bonded chains and sheets formed by methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, highlighting its structural properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
  • Organic Compound Synthesis :

    • Yi-fen et al. (2010) used 3-methyl-2-nitrobenzoic acid, a related compound, in the synthesis of chlorantraniliprole, showing the utility of these compounds in complex organic syntheses (Yi-fen, Ai-xia, & Yafei, 2010).
    • Krishnakumar et al. (2016) conducted studies on protonated 2-amino-4-methylpyridinium 4-nitrobenzoate, indicating its potential in optical and electronic applications (Krishnakumar, Jayaprakash, & Boobas, 2016).
  • Chemical Transformation and Environmental Applications :

    • Hallas and Alexander (1983) investigated the microbial transformation of nitroaromatic compounds like 3- and 4-nitrobenzoic acids in sewage effluent, highlighting the environmental impact and biodegradation pathways of these compounds (Hallas & Alexander, 1983).
    • Dias et al. (2015) synthesized new nitroaromatic compounds, including derivatives of 4-nitrobenzoic acid, for anti-leishmanial activity screening, demonstrating the biomedical research applications (Dias et al., 2015).
  • Biological Applications :

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl 2-amino-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGURYVWLCVIMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344392
Record name Methyl 2-amino-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-nitrobenzoate

CAS RN

3558-19-8
Record name Methyl 2-amino-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-NITROANTHRANILATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-nitro-anthranilic acid (2.200 g, 10.9 mmol, 1 eq) in benzene/methanol (4/1) (100 mL) was added TMSCHN2 (2M in hexanes) (12 mL, 24 mmol, 2.2 eq). The reaction was stirred at room temperature for 30 minutes and then concentrated in vacuo. The residue was purified by flash chromatography using ethyl acetate/hexanes (20/80) to afford 4-nitro-anthranilic acid methyl ester (1.841 g, 86%) as a bright yellow solid. 1H NMR (300 MHz, CDCl3); δ 8.00 (d, 1H), 7.50 (d, 1H), 7.40 (dd, 1H), 3.92 (s, 3H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
benzene methanol
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 118.8 g of 2-amino-4-nitro-benzoic acid, 1000 ml of methanol and 120 ml of concentrated sulfuric acid is heated at the boiling point for 16 hours. The mixture is concentrated under reduced pressure, the residue is taken up in ethyl acetate and the mixture is washed with saturated NaHCO3 solution. After drying over Na2SO4, the organic phase is concentrated. 114.2 g (89%) of methyl 2-amino-4-nitro-benzoate are thus obtained with a melting point (m.p.) of 156-158° C.
Quantity
118.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Kinastowski, S Wnuk - Synthesis, 1983 - thieme-connect.com
… Reaction of Methyl 2-Amino-4-nitrobenzoate with Diethyl Mesoxalate: A solution of diethyl … 1 ml) is added dropwise to a stirred solution of methyl 2-amino-4-nitrobenzoate (0.294 g, 1.5 …
Number of citations: 3 www.thieme-connect.com
E Lewandowska, S Kinastowski… - Canadian journal of …, 2002 - cdnsciencepub.com
Reaction of the diethyl 2-nitro-4-(trifluoromethyl)benzylidenemalonate with diethylamine in alcohols resulted in the reduction of the nitro group and the oxidation of the vinylic carbon …
Number of citations: 10 cdnsciencepub.com
AJA Medici, LN Owen, C Sflomos - Journal of the Chemical Society …, 1977 - pubs.rsc.org
… Hydroxyethylation of methyl 2-amino-4-nitrobenzoate under various conditions gave small yields of the Nhydroxyethyl derivative but no diol ; methyl 2-amino4-phthaliniidobenzoate (…
Number of citations: 5 pubs.rsc.org
EC Taylor, ND Heindel - The Journal of Organic Chemistry, 1967 - ACS Publications
… A low yield (22%) of the Michael adduct was obtained when methyl 2-amino-4-nitrobenzoate was employed; similar dependence of anil formation in nitro-substituted anilinesupon the …
Number of citations: 20 pubs.acs.org
D Hédou, R Guillon, C Lecointe, C Logé, E Chosson… - Tetrahedron, 2013 - Elsevier
… Instead, partial hydrolysis of 15 with aqueous hydrochloric acid (8%) gave the methyl 2-amino-4-nitrobenzoate (29) in quantitative yield. It can be noticed that the two steps described for …
Number of citations: 29 www.sciencedirect.com
J Adamson, DL Forster, TL Gilchrist… - Journal of the Chemical …, 1971 - pubs.rsc.org
… methyl 2-amino-4-nitrobenzoate and hydrazine hydrate ; mp 221-223" (Found: C, 43.1; H, 4.3; N, 28.3% ; Mt, 196. C,H,N40, requires C, 42.9; H, 4-1; N, 28-6y0; M, 196). Diazotisation of …
Number of citations: 18 pubs.rsc.org
GW Gribble - Name Reactions for Homologation, Part 2, 2009 - books.google.com
… In the former example, methyl 2-amino-4-nitrobenzoate (93) and methyl 2-amino-5-nitrobenzoate (not shown) are formed in a 3: 1 ratio. 80 As mentioned earlier the combination of …
Number of citations: 0 books.google.com
AA Cordi, P Desos, E Ruano, H Al-Badri, C Fugier… - Il Farmaco, 2002 - Elsevier
… To a suspension of methyl 2-amino-4-nitrobenzoate (25, 23.4 g, 0.119 mol) in glacial acetic acid (1200 ml) was added dropwise a solution of sulfuryl dichloride (9.6 ml, 119 mmol) in …
Number of citations: 17 www.sciencedirect.com
B Yang, MM Vasbinder, AW Hird, Q Su… - Journal of Medicinal …, 2018 - ACS Publications
… To a solution of methyl 2-amino-4-nitrobenzoate (2.2 g, 11.2 mmol) and acetophenone (2.8 g, 23.3 mmol) in DMSO (30 mL) cooled to −15 C was added solid KO t Bu (2.7 g, 24 mmol). …
Number of citations: 22 pubs.acs.org
S Papazian, C Fornaroli, B Bonnefille… - … & Technology Letters, 2022 - ACS Publications
… related nitrophenols (4-nitrophenol, 2,4-dinitrophenol, 2-methyl-4,6-dinitrophenol) (level 2; Figures S23–S25) and the in silico-predicted structures of methyl 2-amino-4-nitrobenzoate …
Number of citations: 3 pubs.acs.org

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